

# Pemafibrate-d4: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Pemafibrate-d4	
Cat. No.:	B15135581	Get Quote

An in-depth guide to the structure, properties, and application of the deuterated internal standard, **Pemafibrate-d4**.

#### Introduction to Pemafibrate-d4

Pemafibrate-d4 is the deuterated form of Pemafibrate, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[1][2] Pemafibrate itself is utilized in the treatment of hyperlipidemia by regulating the expression of genes involved in lipid metabolism.[1][3] Pemafibrate-d4 is synthesized by incorporating four deuterium atoms into the Pemafibrate structure. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in methods utilizing mass spectrometry.[2] The near-identical physicochemical properties to the parent compound, combined with a distinct mass, allow for precise correction of analyte loss during sample preparation and variations in instrument response.

#### **Chemical Structure and Properties**

The chemical structure of Pemafibrate is characterized by a Y-shaped configuration, which contributes to its high affinity and selectivity for the PPARα ligand-binding domain. The IUPAC name for Pemafibrate is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid.

In **Pemafibrate-d4**, four hydrogen atoms are replaced by deuterium atoms. Based on its IUPAC name, deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-



(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate, the labeling consists of three deuterium atoms on the methoxy group and one on the butanoate group.

Image of Pemafibrate Structure:

(A visual representation of the Pemafibrate chemical structure would be placed here in a full whitepaper. For this format, refer to the structural details provided.)

#### **Data Presentation: Quantitative Properties**

The table below summarizes and compares the key quantitative data for both Pemafibrate and its deuterated analog, **Pemafibrate-d4**.

Property	Pemafibrate	Pemafibrate-d4
Molecular Formula	C28H30N2O6	C28H26D4N2O6
Molecular Weight	~490.55 g/mol	~494.57 g/mol
Monoisotopic Mass	490.210387 Da	494.235494 Da
CAS Number	848259-27-8	2924193-31-5

## **Experimental Protocols: Application in Bioanalysis**

**Pemafibrate-d4** is crucial for the accurate quantification of Pemafibrate in biological matrices, such as plasma, using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An established LC-MS/MS method allows for the sensitive determination of Pemafibrate concentrations, which is essential for pharmacokinetic studies.

While some studies may utilize other deuterated variants like Pemafibrate-d11, the protocol for using **Pemafibrate-d4** as an internal standard would follow the same principles.

## Example Protocol: Quantification of Pemafibrate in Rat Plasma via LC-MS/MS

This protocol is adapted from a validated method for low-level determination of Pemafibrate.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):



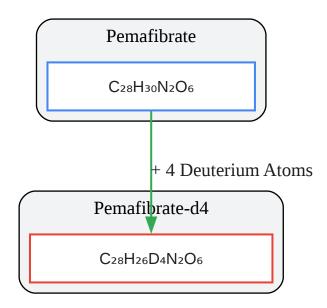
- To a 50 µL plasma sample, add a known concentration of Pemafibrate-d4 solution (as the internal standard).
- Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tertbutyl ether).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Conditions:
- Liquid Chromatography:
  - $\circ$  Column: A suitable C18 reversed-phase column (e.g., X-Bridge C18, 150  $\times$  4.6 mm, 3.5  $\,$  µm).
  - Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
  - Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.
  - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).



- MRM Transitions:
  - Pemafibrate: Monitor the transition from the precursor ion (m/z) to a specific product ion.
  - **Pemafibrate-d4** (IS): Monitor the transition from its unique precursor ion (m/z, approximately +4 Da compared to Pemafibrate) to its corresponding product ion.
- Data Analysis: The concentration of Pemafibrate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (**Pemafibrate-d4**) and comparing it against a calibration curve.

### **Visualization of Isotopic Labeling**

The following diagram illustrates the structural relationship between Pemafibrate and **Pemafibrate-d4**, highlighting the isotopic labeling.



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Caption: Relationship between Pemafibrate and its deuterated form, **Pemafibrate-d4**.

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#### References

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